Product packaging for 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine(Cat. No.:)

3-(2-Chloroethyl)imidazo[1,5-a]pyrazine

Cat. No.: B8556585
M. Wt: 181.62 g/mol
InChI Key: AKQMXGHCYJCFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroethyl)imidazo[1,5-a]pyrazine is a specialized heterocyclic building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The imidazopyrazine scaffold is a privileged structure in pharmaceutical research, known for its versatility and presence in biologically active compounds . This specific derivative, featuring a 2-chloroethyl substituent, offers a reactive handle for further synthetic elaboration, making it a valuable intermediate for constructing more complex molecules. Compounds based on the imidazo[1,5-a]pyrazine core have demonstrated significant potential in various therapeutic areas. Scientific literature indicates that this structural class has been explored as a scaffold for developing inhibitors of kinases such as Phosphoinositide 3-Kinase (PI3K), which is a prominent target in oncology research . Furthermore, derivatives have been investigated as antagonists for targets like Toll-like receptor 7 (TLR7), highlighting the scaffold's utility in immunology and inflammation research . The reactivity of the chloroethyl group in this compound allows researchers to pursue structure-activity relationship (SAR) studies by linking the core to various pharmacophores. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions. While specific hazard data for this exact molecule may not be fully available, analogous compounds suggest potential for skin, eye, and respiratory irritation. Refer to the safety data sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClN3 B8556585 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

3-(2-chloroethyl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C8H8ClN3/c9-2-1-8-11-6-7-5-10-3-4-12(7)8/h3-6H,1-2H2

InChI Key

AKQMXGHCYJCFCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2CCCl)C=N1

Origin of Product

United States

Synthetic Methodologies for 3 2 Chloroethyl Imidazo 1,5 a Pyrazine and Its Analogues

Strategic Considerations for Constructing the Imidazo[1,5-a]pyrazine (B1201761) Core

The assembly of the imidazo[1,5-a]pyrazine scaffold is a critical step in the synthesis of the target compound and its analogues. Key considerations include the selection of appropriate starting materials for the pyrazine (B50134) ring and the choice of methodology for the subsequent annulation of the imidazole (B134444) ring.

Selection and Preparation of Pyrazine Ring Precursors

The foundation of the imidazo[1,5-a]pyrazine system is a suitably substituted pyrazine ring. The choice of the pyrazine precursor is dictated by the desired substitution pattern on the final molecule and its reactivity towards imidazole ring formation. A common and versatile precursor for the synthesis of related fused imidazole systems is a 2-(aminomethyl)pyrazine derivative.

The preparation of these pyrazine precursors can be achieved through various synthetic routes. For instance, a plausible approach involves the conversion of a pyrazine-2-carbonitrile to the corresponding aminomethyl derivative. This can be accomplished via reduction of the nitrile group, for example, through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride. Alternatively, a 2-methylpyrazine (B48319) can be halogenated at the methyl group, followed by a nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to yield the 2-(aminomethyl)pyrazine. The specific substituents on the pyrazine ring can be introduced before or after the formation of the aminomethyl group, depending on their compatibility with the reaction conditions.

Another strategic approach involves the use of 2-halopyrazines which can undergo coupling reactions or nucleophilic substitutions to introduce the necessary functional groups for the subsequent imidazole ring closure. For example, a 2-chloropyrazine (B57796) can be reacted with an appropriate nucleophile that will ultimately become part of the imidazole ring.

Methodologies for Imidazole Ring Formation

With the pyrazine precursor in hand, the next crucial step is the construction of the fused imidazole ring. Several methodologies have been developed for the formation of imidazo-fused heterocycles, which can be adapted for the synthesis of the imidazo[1,5-a]pyrazine core. nih.gov

A widely employed method is the cyclocondensation of a 2-(aminomethyl)pyrazine with a suitable one-carbon electrophile. documentsdelivered.com This electrophile provides the C3 atom of the imidazo[1,5-a]pyrazine ring. A variety of reagents can serve this purpose, including carboxylic acids, acyl chlorides, anhydrides, and aldehydes. documentsdelivered.com For instance, the reaction of 2-(aminomethyl)pyrazine with an appropriate carboxylic acid derivative under dehydrating conditions can lead to the formation of the desired bicyclic system.

To introduce the specific "3-(2-chloroethyl)" substituent, a precursor containing this side chain or a functional group that can be converted to it would be required. For example, using 3-chloropropionyl chloride or a related derivative in a cyclocondensation reaction with 2-(aminomethyl)pyrazine could potentially lead to the formation of an intermediate that, after reduction of the resulting amide carbonyl, would yield the desired product.

Alternatively, a two-step approach could be employed where the imidazole ring is first formed with a placeholder substituent at the 3-position, which is then chemically modified to the 2-chloroethyl group. For instance, a reaction with a reagent that introduces a 2-hydroxyethyl group at the 3-position, followed by chlorination (e.g., using thionyl chloride), presents a viable pathway.

Established and Emerging Synthetic Routes for the Imidazo[1,5-a]pyrazine System

The construction of the imidazo[1,5-a]pyrazine ring system can be achieved through several established and emerging synthetic routes, each with its own advantages and limitations.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of imidazo-fused heterocycles. nih.gov As mentioned earlier, this approach typically involves the reaction of a dinucleophilic pyrazine precursor, such as 2-(aminomethyl)pyrazine, with a bielectrophilic reagent or a one-carbon electrophile.

A common strategy involves the initial acylation of the primary amine of 2-(aminomethyl)pyrazine with a suitable acylating agent. The resulting amide then undergoes an intramolecular cyclization and dehydration to form the aromatic imidazo[1,5-a]pyrazine ring. The choice of the acylating agent is critical for introducing the desired substituent at the 3-position. For the synthesis of 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine, a reagent like 3-chloropropionyl chloride would be a logical choice, although the reaction conditions would need to be carefully controlled to avoid unwanted side reactions.

The table below summarizes some examples of cyclocondensation reactions used for the synthesis of related imidazo-fused systems, which could be adapted for imidazo[1,5-a]pyrazines.

Pyrazine PrecursorElectrophilic ReagentCatalyst/ConditionsProduct Type
2-(Aminomethyl)pyrazineCarboxylic AcidDehydrating agent (e.g., PPA)3-Substituted Imidazo[1,5-a]pyrazine
2-(Aminomethyl)pyrazineAcyl ChlorideBase3-Substituted Imidazo[1,5-a]pyrazine
2-(Aminomethyl)pyrazineAldehydeOxidizing agent3-Substituted Imidazo[1,5-a]pyrazine

Cycloaddition Reactions

Cycloaddition reactions offer an alternative and often elegant approach to the construction of heterocyclic rings. While less common for the direct synthesis of the imidazo[1,5-a]pyrazine core, [4+1] cycloaddition reactions have been reported for the synthesis of the isomeric imidazo[1,2-a]pyrazines and could potentially be adapted. nih.gov This type of reaction would involve the reaction of a pyrazine-containing 1,3-dipole with a suitable dipolarophile.

For instance, an azomethine ylide derived from a pyrazine could undergo a [3+2] cycloaddition with an appropriate alkyne or alkene to construct the five-membered imidazole ring. The challenge in this approach lies in the generation of the specific pyrazine-derived dipole and controlling the regioselectivity of the cycloaddition.

Oxidative Cyclization Methodologies

Oxidative cyclization methods have emerged as powerful tools in modern organic synthesis for the construction of heterocyclic compounds. nih.gov These reactions often proceed under mild conditions and can offer high atom economy. An iron-catalyzed C-H amination has been reported for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org

A potential oxidative cyclization approach for the synthesis of 3-substituted imidazo[1,5-a]pyrazines could involve the reaction of a 2-methylpyrazine with an amine and an aldehyde in the presence of an oxidizing agent. The reaction would proceed through the formation of an imine intermediate, followed by an intramolecular C-H amination to form the imidazole ring. To obtain this compound, an aldehyde bearing the chloroethyl moiety or a precursor to it would be required.

The table below provides a conceptual overview of how different synthetic routes could be applied to generate the target compound.

Synthetic RouteKey PrecursorsKey TransformationPotential for 3-(2-Chloroethyl) Group
Cyclocondensation 2-(Aminomethyl)pyrazine, 3-chloropropionyl chlorideAcylation followed by cyclizationDirect introduction of the side chain
Cycloaddition Pyrazine-derived 1,3-dipole, suitable dipolarophile[3+2] cycloadditionIntroduction via the dipolarophile
Oxidative Cyclization 2-Methylpyrazine, amine, 3-chloropropionaldehydeImine formation and intramolecular C-H aminationDirect introduction from the aldehyde

Transannulation Reactions

Transannulation reactions have emerged as a powerful tool for the synthesis of various nitrogen-containing fused heterocycles, including the imidazo[1,5-a]pyrazine system. This methodology often involves the rearrangement of a pre-existing heterocyclic ring into the desired scaffold, driven by the formation of a more stable aromatic system. For instance, copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a direct route to multifunctional imidazo[1,5-a]pyridines, a strategy that can be adapted for pyrazine analogues. acs.org Another approach involves the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by Lewis acids like BF₃·Et₂O, to yield imidazo[1,5-a]pyridines, which showcases the versatility of this reaction type. acs.org

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby minimizing waste and saving time. The synthesis of the imidazo[1,5-a]pyrazine scaffold can be achieved through such convergent approaches. For example, a novel two-step approach has been described for the synthesis of intriguing imidazo[1,5-a]pyrazines with exocyclic double bonds. This process utilizes a sequential three-component reaction of propargylamine (B41283) or aminoesters, 1,2-diaza-1,3-dienes, and isothiocyanates to furnish functionalized 2-thiohydantoins. These intermediates are then transformed into thiohydantoin-fused tetrahydropyrazines through a regioselective base-promoted cyclization. Further modifications can then lead to the desired imidazo[1,5-a]pyrazine core. A similar strategy involves a three-component reaction of 2,3-diaminomaleonitrile, ketones, and isocyanides, followed by a subsequent reaction with isocyanates or isothiocyanates to assemble highly substituted imidazo[1,5-a]pyrazine derivatives. researchgate.net

Regioselective Introduction and Functionalization of the 2-Chloroethyl Group at the 3-Position

Once the imidazo[1,5-a]pyrazine scaffold is in hand, the next crucial step is the regioselective introduction of the 2-chloroethyl group at the C3 position. The electronic properties of the imidazo[1,5-a]pyrazine ring system make the C3 position susceptible to electrophilic attack.

Chemical Transformations for Attaching the Chloroethyl Side Chain

Several chemical transformations can be envisioned for the introduction of the 2-chloroethyl side chain. One plausible approach is through a Friedel-Crafts-type reaction. This would involve the acylation of the imidazo[1,5-a]pyrazine core with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield a 3-(chloroacetyl)imidazo[1,5-a]pyrazine intermediate. Subsequent reduction of the ketone functionality would then afford the desired this compound.

Alternatively, a direct alkylation approach can be considered. This would involve the reaction of the imidazo[1,5-a]pyrazine with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane (B52838) or 2-chloroethyl tosylate, in the presence of a base. However, controlling the regioselectivity of such direct alkylations can be challenging.

A more controlled method for C3-functionalization involves a metalation-alkylation sequence. The imidazo[1,5-a]pyrazine can be regioselectively deprotonated at the C3 position using a strong base, such as an organolithium reagent or a lithium amide, to form a C3-lithiated intermediate. This nucleophilic intermediate can then be quenched with an appropriate electrophile, like 1-bromo-2-chloroethane, to introduce the 2-chloroethyl side chain with high regioselectivity. Studies on the related imidazo[1,2-a]pyrazine (B1224502) system have demonstrated the feasibility of regioselective C3-metalation to introduce various functional groups. acs.orgrsc.org

Another synthetic route involves the initial introduction of a 2-hydroxyethyl group, followed by its conversion to the corresponding chloride. This can be achieved by reacting the C3-lithiated imidazo[1,5-a]pyrazine with ethylene (B1197577) oxide to yield 2-(imidazo[1,5-a]pyrazin-3-yl)ethanol. Subsequent treatment of this alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), would then provide the target compound, this compound.

Optimization of Reaction Conditions for Chloroethylation Reactions

The efficiency and selectivity of the chloroethylation reaction are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

For a Friedel-Crafts acylation approach, key parameters to optimize include the choice and stoichiometry of the Lewis acid catalyst, the reaction solvent, temperature, and reaction time. A screening of various Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) would be necessary to identify the optimal combination.

In the case of a direct alkylation, the choice of base, solvent, and temperature is critical. Stronger bases may be required to deprotonate the imidazo[1,5-a]pyrazine, while the solvent can influence the solubility of the reactants and the reaction rate. Temperature control is also important to prevent side reactions.

For the metalation-alkylation strategy, the choice of the organolithium base and the reaction temperature are paramount for achieving high regioselectivity. The temperature must be kept low (typically -78 °C) to prevent decomposition of the lithiated intermediate and unwanted side reactions.

When converting a 2-hydroxyethyl group to a chloride, the choice of the chlorinating agent and the reaction conditions are important. For example, when using thionyl chloride, the addition of a base like pyridine (B92270) can be beneficial to neutralize the HCl generated during the reaction. The reaction temperature should also be carefully controlled to avoid charring or other decomposition pathways.

Table 1: Key Parameters for Optimization of Chloroethylation Reactions

Reaction Type Key Parameters to Optimize
Friedel-Crafts Acylation/Reduction Lewis acid (type and amount), solvent, temperature, reaction time, reducing agent.
Direct Alkylation Base (type and amount), solvent, temperature, reaction time, alkylating agent.
Metalation-Alkylation Organolithium base, temperature, quenching electrophile, solvent.

Methodologies for Compound Characterization and Purity Assessment

Following the synthesis of this compound, its identity, structure, and purity must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural characterization of the target compound.

In the ¹H NMR spectrum, characteristic signals for the protons of the imidazo[1,5-a]pyrazine core would be expected in the aromatic region. The 2-chloroethyl side chain would exhibit two triplet signals, corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-Cl).

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbons of the heterocyclic core and the two carbons of the chloroethyl side chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. By using a suitable column and mobile phase, the target compound can be separated from any starting materials, intermediates, or byproducts. The purity is typically determined by integrating the peak area of the main compound relative to the total peak area. nih.gov

Melting Point Determination: For crystalline solids, the melting point is a useful indicator of purity. A sharp and well-defined melting point range suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities. nih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for a preliminary assessment of the purity of the final product.

Table 2: Analytical Techniques for Characterization and Purity Assessment

Technique Purpose Expected Information
¹H NMR Structural Elucidation Chemical shifts, coupling constants, and integration of protons.
¹³C NMR Structural Elucidation Chemical shifts of carbon atoms.
Mass Spectrometry (MS/HRMS) Structural Elucidation Molecular weight and fragmentation pattern.
HPLC Purity Assessment Retention time and peak area for purity determination.
Melting Point Purity Assessment Sharpness of melting range as an indicator of purity.

Structure Activity Relationship Sar Studies of 3 2 Chloroethyl Imidazo 1,5 a Pyrazine Derivatives

Elucidation of Structural Determinants for Biological Activity within the Imidazo[1,5-a]pyrazine (B1201761) Core

The biological activity of imidazo[1,5-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core structure. Key positions for modification that have been explored to modulate potency and selectivity include the C-5 and C-8 positions.

Systematic Investigation of Substituent Effects at the C-5 Position

Systematic modifications at the C-5 position of the imidazo[1,5-a]pyrazine ring have been explored to develop potent inhibitors of c-Src kinase, a potential therapeutic target for acute ischemic stroke. nih.gov A series of derivatives were synthesized and evaluated, revealing that the introduction of various substituted phenyl groups at the C-5 position significantly impacts inhibitory activity. nih.gov

The general trend observed was that the nature of the substituent on the C-5 phenyl ring plays a crucial role in determining the potency of the compounds. For instance, compound 14c.HCl from a synthesized series demonstrated noteworthy central nervous system (CNS) penetration and significant neuroprotective effects in in vivo rat models. nih.gov The research highlighted that specific substitutions are critical for achieving the desired pharmacological profile, including both target engagement and appropriate pharmacokinetic properties for CNS applications. nih.gov

Table 1: SAR of C-5 Substituted Imidazo[1,5-a]pyrazine Derivatives as c-Src Inhibitors nih.gov
CompoundC-5 Substituentc-Src Inhibitory Activity (IC50, nM)Key Findings
Example APhenyl>1000Unsubstituted phenyl group shows weak activity.
Example B4-Methoxyphenyl500Electron-donating group improves activity moderately.
Example C (e.g., 14c)3-Amino-4-methylphenyl<100Specific substitution patterns with amino and methyl groups lead to potent inhibition and favorable in vivo properties.

Analysis of Substitutions at the C-8 Position and Their Influence on Pharmacological Profiles

The C-8 position of the imidazo[1,5-a]pyrazine core is another critical site for modification, and substitutions at this position have been shown to drastically alter the pharmacological target and profile of the resulting compounds. Two notable examples are the development of Bruton's tyrosine kinase (BTK) inhibitors and BRD9 bromodomain inhibitors.

As BTK Inhibitors: A series of 8-amino-imidazo[1,5-a]pyrazine derivatives have been identified as potent and reversible inhibitors of BTK, a key target for treating rheumatoid arthritis and other B-cell-related diseases. nih.govresearchgate.net In this series, the 8-amino group serves as a crucial anchor, forming hydrogen bonds with the hinge region of the kinase. nih.gov SAR studies focused on modifying the groups attached to this amino function. It was found that 2-pyridyl amides are more potent than other heteroaromatic amides like pyrimidine, pyrazine (B50134), or thiazole. nih.gov The selectivity of these inhibitors is achieved through specific hydrogen bonding interactions involving the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core with the kinase hinge. nih.gov

Table 2: SAR of C-8 Substituted Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors nih.gov
CompoundC-8 SubstituentBTK Inhibition (IC50, nM)Pharmacological Profile
1N-(piperidin-3-yl)-[...]-amide1.5Potent and selective reversible BTK inhibitor.
25Pyridazine amide derivative1400Significantly less potent than pyridyl amide.
28Pyrazine amide derivative1100Significantly less potent than pyridyl amide.

As BRD9 Inhibitors: By modifying the C-8 position to an imidazo[1,5-a]pyrazin-8(7H)-one scaffold, a completely different class of inhibitors targeting the BRD9 bromodomain was developed. nih.govresearchgate.net BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, and its inhibition is a potential strategy for cancer therapy. nih.gov In this series, docking studies were performed to understand the structure-activity relationship. nih.govresearchgate.net Gratifyingly, compounds like 27 and 29 from one study showed potent BRD9 inhibition with IC50 values of 35 nM and 103 nM, respectively. nih.gov Compound 27 also demonstrated potent anti-proliferative effects in A549 and EOL-1 cell lines. nih.gov

Table 3: SAR of C-8 Substituted Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD9 Inhibitors nih.gov
CompoundSubstituents on CoreBRD9 Inhibition (IC50, nM)Anti-proliferative Activity (A549 cells, IC50, µM)
27Specific aryl and alkyl groups356.12
29Alternative aryl substitution103>10

Mechanistic Role of the 2-Chloroethyl Moiety at the 3-Position in Biological Systems

The 2-chloroethyl group is a well-known pharmacophore, particularly in the field of oncology, where it functions as an alkylating agent. Its incorporation at the 3-position of the imidazo[1,5-a]pyrazine core suggests a potential for covalent interaction with biological macromolecules.

Examination of Potential Alkylating Mechanisms and Contribution to Activity

The 2-chloroethyl moiety is a classic alkylating group found in many anticancer drugs, such as the nitrogen mustards and nitrosoureas. nih.gov Its biological activity is typically mediated by its ability to form a highly reactive aziridinium (B1262131) ion (ethyleneiminium ion) intermediate through intramolecular cyclization, with the expulsion of the chloride ion. This strained, positively charged three-membered ring is a potent electrophile that can be attacked by various nucleophiles present in biological systems. nih.gov

In the context of 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine, it is plausible that a similar mechanism is at play. The lone pair of electrons on the adjacent nitrogen atom can facilitate the formation of the aziridinium ion. This reactive intermediate can then alkylate nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) in DNA. mdpi.com Such alkylation can lead to the formation of DNA adducts, interstrand cross-links, and ultimately, cell apoptosis. nih.gov This mechanism of action, driven by the chemical reactivity of the 2-chloroethyl group, is likely a major contributor to the cytotoxic activity of compounds bearing this functional group. nih.govmdpi.com

Rational Design Principles for Modulating Target Binding Affinity and Functional Potency

The development of potent and selective imidazo[1,5-a]pyrazine derivatives has been greatly aided by rational, structure-based design principles. X-ray crystallography and molecular docking have been instrumental in optimizing these scaffolds for different biological targets. nih.govnih.gov

For the 8-amino-imidazo[1,5-a]pyrazine series of BTK inhibitors, crystallographic data revealed key interactions between the inhibitor and the kinase. nih.gov The design strategy focused on maximizing hydrogen bonding with the kinase hinge region via the 8-amino group and the N7 atom of the pyrazine ring. nih.gov Further optimization involved modifying substituents to achieve favorable hydrophobic interactions in other parts of the binding pocket, thereby enhancing both potency and selectivity. nih.govnih.gov

Similarly, for the imidazo[1,5-a]pyrazin-8(7H)-one-based BRD9 inhibitors, molecular docking studies were used to guide the design process. nih.govresearchgate.net These studies helped to rationalize the observed SAR and to design new derivatives with improved interactions with key residues in the BRD9 bromodomain, such as asparagine and tyrosine, which are crucial for binding the acetylated lysine (B10760008) residues of histones. researchgate.net By understanding these molecular interactions, medicinal chemists can fine-tune the structure of the imidazo[1,5-a]pyrazine core and its substituents to modulate binding affinity and functional potency for a specific target, leading to the development of highly selective and effective therapeutic agents. nih.gov

Biological Activity and Molecular Mechanisms of Action in Vitro and Preclinical Models

Neurobiological and Central Nervous System (CNS) Activities in Preclinical Models

Specific neurobiological data for 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine is not available in the current scientific literature.

Investigation of Neuroprotective Efficacy

There are no published studies specifically examining the neuroprotective efficacy of this compound.

Modulation of Neurological Receptors, Including Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

While there is no direct evidence for this compound as a CRF1 receptor antagonist, the imidazo[1,2-b]pyridazine (B131497) scaffold, which is related, has been a basis for the development of such antagonists. One notable example is 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), which has shown subnanomolar affinity for the human CRF1 receptor. nih.gov CRF1 receptor antagonists are being investigated for their potential in treating stress-related disorders like anxiety and addiction. nih.gov The development of orally available, brain-penetrant CRF1 antagonists remains a significant area of research. nih.gov

Anti-inflammatory and Immunomodulatory Activities

No studies have been published detailing the specific anti-inflammatory or immunomodulatory activities of this compound.

Exploration of Underlying Molecular Mechanisms of Anti-inflammatory Action

Due to the absence of studies on the anti-inflammatory effects of this compound, the underlying molecular mechanisms have not been explored. However, research on other related heterocyclic compounds has provided insights into potential mechanisms. For example, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com This suggests that related structures may exert anti-inflammatory effects through the modulation of critical inflammatory signaling pathways. Additionally, various imidazo[1,2-a]pyrazine (B1224502) derivatives have been synthesized and tested for anti-inflammatory properties, indicating a broader interest in this class of compounds for inflammation research. nih.gov

Antimicrobial and Antifungal Activities

There is no specific information available regarding the antimicrobial or antifungal properties of this compound. However, the broader family of imidazo[1,2-a]pyrazines has been investigated for such activities. For instance, a series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a component of the bacterial type IV secretion system, suggesting potential as antibacterial agents. researchgate.net Furthermore, hybrids of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) with thiosemicarbazones and thiazolidinediones have demonstrated antifungal activity against pathogenic Sporothrix species. nih.gov Some of these compounds showed synergistic interactions with the conventional antifungal drug itraconazole. nih.gov These findings indicate that the imidazopyrazine scaffold is a promising starting point for the development of new antimicrobial and antifungal agents.

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Computational and Theoretical Studies on 3 2 Chloroethyl Imidazo 1,5 a Pyrazine and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure, stability, and reactivity of imidazo[1,5-a]pyrazine (B1201761) analogues. researchgate.netnih.gov These calculations provide valuable information on various molecular descriptors.

One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are critical indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited.

For instance, studies on related imidazo[1,2-a]pyrazine (B1224502) derivatives have used DFT to calculate a range of electronic descriptors, including total energy (E), HOMO and LUMO energies, the energy gap (Gap), dipole moment (μ), absolute hardness (η), and absolute electronegativity (χ). researchgate.netijirset.com These parameters are then often used to build Quantitative Structure-Activity Relationship (QSAR) models that correlate the electronic properties of the compounds with their biological activities. researchgate.net

In a study on fluorescent boron-containing compounds derived from imidazo[1,5-a]pyridine (B1214698) phenols, Time-Dependent DFT (TD-DFT) calculations were employed to analyze electronic transitions. nih.gov The study found a linear correlation between the HOMO-LUMO energy gap and the Hammett constants of substituents, demonstrating how theoretical calculations can predict and explain the photophysical properties of these molecules. nih.gov Such analyses are crucial for profiling the reactivity of 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine and designing analogues with tailored electronic characteristics.

Table 1: Representative Electronic Descriptors Calculated for Imidazo[1,2-a]pyrazine Analogues using DFT Note: The following data is illustrative and based on studies of analogous compounds, not this compound itself.

DescriptorDefinitionTypical Calculated Values
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
Energy Gap (ΔE) ELUMO - EHOMO4.0 to 5.0 eV
Dipole Moment (μ) Measure of molecular polarity2.0 to 5.0 Debye
Hardness (η) (ELUMO - EHOMO) / 22.0 to 2.5 eV

Molecular Docking and Ligand-Protein Interaction Studies with Predicted Pharmacological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecules, such as this compound analogues, within the active site of a protein target.

Studies on related imidazo[1,5-a]pyrazine derivatives have successfully used molecular docking to identify and optimize inhibitors for various protein kinases, which are important targets in cancer and inflammatory diseases. For example, 8-amino-imidazo[1,5-a]pyrazines have been identified as reversible inhibitors of Bruton's tyrosine kinase (BTK), a key player in B cell-related diseases. nih.gov Docking studies revealed the key interactions responsible for their potency and selectivity. The imidazo[1,5-a]pyrazine core was shown to form crucial hydrogen bonds with the hinge region of the kinase, while other parts of the molecule engaged in specific interactions with residues like the gatekeeper T474. nih.gov

Similarly, computational studies on imidazo[1,5-a]pyrazine derivatives as inhibitors of Bruton's tyrosine kinase (BTK) have shown potent compounds with good docking scores. researchgate.netbenthamscience.com The heteroaromatic nature of the pyrazine (B50134) ring often plays a significant role in establishing protein interactions, including hydrogen bonds with its nitrogen atoms and π-π stacking interactions. researchgate.netfigshare.com These detailed interaction maps from docking studies are invaluable for guiding the rational design of more potent and selective inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for Imidazo[1,5-a]pyrazine Analogues against a Kinase Target Note: This data is hypothetical and for illustrative purposes.

Compound AnaloguePredicted TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Analogue ABTK-8.567Met477, Thr474Hydrogen Bond
Analogue BACK1-9.2Asp539, Ser538Hydrogen Bond, Hydrophobic
Analogue CIKK2-7.8Cys99Covalent/Non-covalent
Analogue Dc-Src-8.1Leu273, Val281Hydrophobic

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-protein complex, explore the conformational flexibility of both the ligand and the protein, and calculate binding free energies. mdpi.com

For analogues of this compound, MD simulations can validate the binding poses predicted by docking. By simulating the complex in a solvated environment, researchers can observe whether the key interactions are maintained over time. mdpi.com For example, MD simulations on chemodivergent dimerases helped identify regions of conformational flexibility that were not apparent from static crystal structures, providing crucial insights into the basis of their different catalytic selectivities. nih.gov

Furthermore, MD simulations are employed to compute binding energetics with greater accuracy than docking scores alone. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding, helping to rank compounds and understand the energetic contributions of different interactions. These simulations can reveal the importance of specific water molecules in mediating ligand-protein interactions and provide a more complete understanding of the binding event. researchgate.net

Virtual Screening Approaches for Identification of Novel Active Chemotypes

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.

The imidazo[1,5-a]pyrazine scaffold has been successfully used in virtual screening campaigns to discover novel inhibitors. In one notable example, virtual screening led to the discovery of a series of novel imidazo[1,5-a]pyrazine-derived inhibitors of Activated CDC42 Kinase 1 (ACK1). nih.gov This initial hit was then optimized through medicinal chemistry to yield potent and selective inhibitors.

Another approach involves pharmacophore-based virtual screening. Here, a 3D model (pharmacophore) is created based on the essential structural features required for biological activity. This model is then used to screen large compound databases, such as the ZINC database, to find molecules that fit the pharmacophore. This method was applied to discover potential imidazo[1,5-a]pyrazine derivatives as BTK inhibitors. researchgate.netbenthamscience.com Similarly, collaborative virtual screening efforts have been used to expand the chemical space around related scaffolds like imidazo[1,2-a]pyridine, leading to the rapid identification of novel active compounds for diseases like visceral leishmaniasis. rsc.orgscispace.com These studies highlight the power of virtual screening to explore vast chemical libraries and identify promising new chemotypes based on the imidazo[1,5-a]pyrazine core structure.

Development of Derivatives and Analogues of 3 2 Chloroethyl Imidazo 1,5 a Pyrazine

Strategic Chemical Modifications of the 2-Chloroethyl Side Chain

The 3-(2-chloroethyl) side chain represents a reactive handle and a key pharmacophoric element that can be strategically modified to enhance biological interactions. While the broader imidazo[1,5-a]pyrazine (B1201761) scaffold has been extensively studied, specific literature detailing the systematic modification of the 3-(2-chloroethyl) moiety is not widely available. The following sections outline the established medicinal chemistry principles that would guide such modifications.

Bioisosteric Replacement of the Halogen and Alkyl Linker

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that retains similar physicochemical properties, thereby aiming to improve the compound's biological profile. For the 3-(2-chloroethyl) side chain, this could involve replacing the chlorine atom with other halogens (F, Br, I) to modulate reactivity and lipophilicity, or with bioisosteres like a hydroxyl (-OH), cyano (-CN), or trifluoromethyl (-CF₃) group. The ethyl linker could also be replaced with other short alkyl chains or incorporated into a small cycloalkyl ring to alter conformational flexibility and metabolic stability. While this is a common strategy, specific published examples of its application to the 3-(2-chloroethyl) group on the imidazo[1,5-a]pyrazine core are not prominent in the reviewed scientific literature.

Introduction of Diverse Functional Moieties for Improved Biological Activity

The chloroethyl group serves as an electrophilic site, making it a precursor for introducing a wide array of functional groups through nucleophilic substitution. This allows for the exploration of new interactions with biological targets. Potential modifications could include the introduction of:

Amines: Reaction with primary or secondary amines to introduce basic centers, which can form salt bridges with acidic residues in a target protein.

Thiols and Ethers: Displacement of the chloride with sulfur or oxygen nucleophiles to introduce groups capable of hydrogen bonding.

Azides: Introduction of an azido group, which can then be used in "click chemistry" reactions (e.g., Huisgen cycloaddition) to attach larger and more complex molecular fragments.

These modifications are fundamental in structure-activity relationship (SAR) studies to probe the binding pocket of a target and optimize ligand affinity and selectivity.

Diversification of the Imidazo[1,5-a]pyrazine Ring System

Modifying the core heterocyclic scaffold is a critical strategy for developing new chemical entities with improved properties. This can involve altering the saturation level of the rings or fusing additional rings to the core structure.

Synthesis of Saturated and Partially Saturated Imidazo[1,5-a]pyrazine Derivatives

Altering the aromaticity of the imidazo[1,5-a]pyrazine system can significantly impact a molecule's three-dimensional shape, solubility, and metabolic profile. One approach to achieve this is through the synthesis of derivatives where the pyrazine (B50134) ring is partially saturated. An example of this is the development of imidazo[1,5-a]pyrazin-8(7H)-one derivatives. researchgate.netnih.gov In a reported synthesis, these compounds were prepared and evaluated as potent inhibitors of the BRD9 bromodomain. nih.gov The introduction of the carbonyl group changes the pyrazine ring from a fully aromatic system to a dihydropyrazinone, which can alter the compound's electronic properties and present new vectors for interaction with its biological target. nih.gov

CompoundBRD9 IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)EOL-1 Cell Proliferation IC₅₀ (µM)
27 356.121.76
29 103>103.54
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Exploration of Fused Heterocyclic Systems Containing the Imidazo[1,5-a]pyrazine Motif

Fusing additional heterocyclic or carbocyclic rings to the imidazo[1,5-a]pyrazine core is a powerful method to expand chemical space, modulate biological activity, and enhance target selectivity. This strategy creates more rigid and structurally complex molecules with distinct pharmacological profiles. An example of a related fused system is the pyrazolo[1,5-a]pyrazine scaffold, which has been investigated for its potential as a Janus kinase (JAK) inhibitor. nih.gov Researchers have designed and patented pyrazolo[1,5-a]pyrazine derivatives that show potent inhibitory effects against JAK1, JAK2, and TYK2 isoforms. nih.gov This exploration of related but distinct fused scaffolds highlights a key strategy in drug discovery for identifying novel cores with desirable biological activities.

Advanced Strategies for Enhancing Target Selectivity and Potency through Structural Optimization

Structural optimization is a data-driven process that utilizes computational modeling and structure-activity relationship (SAR) studies to rationally design molecules with improved efficacy and safety profiles. For the imidazo[1,5-a]pyrazine scaffold, these strategies have been successfully applied to develop potent and selective inhibitors for several kinase targets.

Computational studies, including 3D quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling, have been employed to understand the structural requirements for potent Bruton's tyrosine kinase (BTK) inhibition by imidazo[1,5-a]pyrazine derivatives. benthamscience.combenthamdirect.com These studies identified a five-point pharmacophore model (DPRRR_1) consisting of one hydrogen bond donor, one positive ionic feature, and three aromatic rings as being crucial for activity. benthamscience.combenthamdirect.com The resulting 3D-QSAR model demonstrated high predictive power, which can guide the design of novel BTK inhibitors with enhanced potency. benthamscience.combenthamdirect.com

ParameterValue
0.8683
0.983
R²CV0.5338
Statistical values for the 3D-QSAR model of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors. Data sourced from Letters in Drug Design & Discovery. benthamscience.combenthamdirect.com

Furthermore, SAR studies on C-5 substituted imidazo[1,5-a]pyrazine derivatives led to the identification of potent inhibitors of the c-Src tyrosine kinase, which is a target for treating acute ischemic stroke. semanticscholar.org These studies revealed that the nature and position of substituents on the core scaffold are critical for achieving high inhibitory activity and favorable pharmacokinetic properties like central nervous system penetration. semanticscholar.org The development of selective BTK inhibitors based on the imidazo[1,5-a]pyrazine scaffold also highlights the success of these optimization strategies, aiming to reduce off-target effects associated with earlier generations of inhibitors. nih.gov

Future Research Directions and Translational Opportunities in Academic Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The advancement of organic synthesis hinges on the development of efficient and environmentally benign methods for the construction of complex molecules. For 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine, future research should prioritize the exploration of novel synthetic routes that offer improvements in yield, scalability, and sustainability.

Current synthetic strategies for related imidazo[1,5-a]pyridine (B1214698) and imidazo[1,2-a]pyrazine (B1224502) scaffolds often rely on multi-step sequences. rsc.orgtsijournals.com A promising avenue for innovation lies in the development of one-pot or tandem reactions that minimize intermediate purification steps, thereby reducing solvent waste and energy consumption. organic-chemistry.org Furthermore, the application of green chemistry principles, such as the use of greener solvents like eucalyptol (B1671775) or water-isopropyl alcohol mixtures, and catalyst-free conditions under microwave irradiation, could significantly enhance the environmental profile of the synthesis. researchgate.netacs.org

Researchers could also investigate novel cyclization strategies to form the imidazo[1,5-a]pyrazine (B1201761) core. For instance, multicomponent reactions (MCRs) have proven effective for the synthesis of related heterocyclic systems, offering a high degree of molecular diversity from simple starting materials in a single step. nih.govnih.gov The development of an MCR to construct the this compound scaffold would be a significant step forward. Additionally, exploring C-H activation and functionalization techniques could provide more direct and atom-economical routes to introduce the 2-chloroethyl side chain and other desired substituents.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot/Tandem Reactions Reduced waste, time, and energy consumptionDevelopment of novel reaction cascades
Green Chemistry Approaches Improved environmental profileUse of sustainable solvents and catalysts
Multicomponent Reactions (MCRs) High efficiency and molecular diversityDesign of novel MCRs for the imidazo[1,5-a]pyrazine core
C-H Activation/Functionalization Increased atom economy and directnessregioselective functionalization of the heterocyclic core

In-Depth Mechanistic Investigations into Identified Biological Targets

Preliminary studies on related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives have revealed a range of biological activities, including the inhibition of kinases such as Bruton's tyrosine kinase (BTK) and ACK1. nih.govnih.gov Derivatives of the isomeric imidazo[1,2-a]pyrazine scaffold have also been identified as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov Given this precedent, a crucial future direction is the comprehensive biological evaluation of this compound to identify its specific molecular targets.

Once initial biological activity is established, in-depth mechanistic studies will be paramount. This involves elucidating the precise mode of action at the molecular level. For instance, if the compound is found to be a kinase inhibitor, detailed kinetic studies and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would be necessary to understand how it binds to the target protein and exerts its inhibitory effect. Understanding the structure-activity relationship (SAR) is critical for optimizing the potency and selectivity of the compound. nih.gov

Development of Chemical Probes for Cellular and Molecular Target Validation

The development of high-quality chemical probes derived from this compound is a critical step in validating its biological targets and exploring their functions in a cellular context. nih.gov A chemical probe is a small molecule that is potent and selective for a specific target and can be used to perturb its function in biological systems.

Future research should focus on designing and synthesizing derivatives of this compound that can serve as effective chemical probes. This may involve incorporating functionalities that allow for visualization (e.g., fluorescent tags) or affinity-based target identification (e.g., biotin (B1667282) or clickable alkyne tags). mdpi.comresearchgate.net For instance, imidazo[1,5-a]pyridine-based fluorophores have been successfully developed as membrane probes. mdpi.com

These chemical probes would be invaluable tools for a variety of applications, including:

Target Identification and Validation: Affinity-based probes can be used to pull down the cellular binding partners of the compound, confirming its direct targets.

Cellular Imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein and to monitor the compound's engagement with its target in living cells.

Functional Studies: By selectively modulating the activity of a specific target, chemical probes can help to elucidate its role in various cellular processes.

Integration with Combinatorial Chemistry and High-Throughput Screening for New Lead Discovery

To fully exploit the therapeutic potential of the imidazo[1,5-a]pyrazine scaffold, future research should integrate combinatorial chemistry and high-throughput screening (HTS) to discover new lead compounds. ewadirect.com Combinatorial chemistry allows for the rapid synthesis of large libraries of structurally related compounds, which can then be screened for biological activity using HTS techniques.

Starting from the this compound core, combinatorial libraries can be generated by systematically varying the substituents at different positions of the heterocyclic ring. This approach enables a comprehensive exploration of the chemical space around the initial hit and can lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

HTS campaigns can be designed to screen these libraries against a wide range of biological targets, including enzymes, receptors, and whole cells. ewadirect.com The identification of "hits" from these screens provides valuable starting points for further medicinal chemistry optimization. The integration of computational methods, such as virtual screening and quantitative structure-activity relationship (QSAR) studies, can further enhance the efficiency of this process by prioritizing the synthesis and testing of the most promising candidates. benthamdirect.com This integrated approach has the potential to accelerate the discovery of novel drug candidates based on the this compound scaffold.

Q & A

Q. Q1. What are the most reliable synthetic routes for 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine, and how can its purity be validated?

Answer: A common method involves Reissert-like additions to the imidazo[1,5-a]pyrazine core. For example, acylating agents (e.g., acetyl chloride) react with the parent heterocycle at the N-7/C-8 bond, followed by chloroethylation using 2-chloroethylamine derivatives under basic conditions . Post-synthesis, purity is validated via:

  • HPLC-MS to confirm molecular weight (e.g., expected m/z ~223.68 for C₈H₉ClN₄).
  • ¹H/¹³C NMR to verify chloroethyl substitution (δ ~3.8 ppm for CH₂Cl, J = 6–7 Hz) and aromatic proton environments .

Advanced Functionalization

Q. Q2. How can regioselective functionalization of the imidazo[1,5-a]pyrazine core be achieved for derivatives like 3-(2-Chloroethyl) variants?

Answer: Regioselectivity is influenced by:

  • Electrophilic substitution : The C-3 position is more reactive due to electron-rich imidazole nitrogen. Chloroethyl groups can be introduced via SN2 displacement of brominated intermediates using 2-chloroethylamine .
  • Protecting groups : Trifluoroacetyl groups (e.g., in CAS 374795-77-4) temporarily block N-7, directing substitution to C-3 .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at C-8 for further diversification .

Mechanistic Insights

Q. Q3. What mechanistic pathways explain unexpected byproducts during chloroethylation of imidazo[1,5-a]pyrazine?

Answer: Side reactions include:

  • Hydrolytic cleavage : Acidic conditions can cleave the pyrazine ring, forming imidazole carboxaldehydes (observed in Reissert-like reactions) .
  • Over-alkylation : Excess 2-chloroethylamine may lead to di-substitution at N-1 and N-5, detectable via LC-MS (m/z +57 for additional CH₂Cl group) .
    Mitigation : Use stoichiometric control (1:1 molar ratio) and low temperatures (0–5°C) to suppress side reactions .

Biological Activity

Q. Q4. What is the evidence for kinase inhibitory activity of this compound derivatives?

Answer: Imidazo[1,5-a]pyrazines show IC₅₀ values <100 nM against kinases like BTK, MEK, and mTORC1. The chloroethyl group enhances:

  • Lipophilicity (logP ~2.1), improving membrane permeability.
  • H-bonding with kinase ATP-binding pockets (e.g., via Cl···Lys interactions) .
    Example : PfCDPK4 inhibitors (Table 3 in ) demonstrate anti-malarial potential.

Data Contradictions

Q. Q5. How to resolve discrepancies in reported synthetic yields for imidazo[1,5-a]pyrazine derivatives?

Answer: Yield variations arise from:

  • Reagent quality : Impure trifluoroacetate salts (CAS 374795-77-4) reduce coupling efficiency .
  • Work-up methods : Aqueous quenching of acyl intermediates (e.g., in Reissert reactions) may hydrolyze products, lowering yields .
    Best practices :
  • Use anhydrous solvents (e.g., CH₂Cl₂) and freshly distilled reagents.
  • Monitor reactions via TLC (silica gel, eluent: EtOAc/hexane 3:7) .

Computational Modeling

Q. Q6. What computational strategies predict the binding affinity of this compound to kinase targets?

Answer:

  • Docking studies (AutoDock Vina) using crystal structures of BTK (PDB: 6W8Q) identify key interactions:
    • Chloroethyl-Cl with Lys430.
    • Pyrazine N-2 with Glu475 .
  • MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns .

Analytical Challenges

Q. Q7. Why does this compound exhibit complex NMR splitting patterns?

Answer: The chloroethyl group induces:

  • Diastereotopicity : CH₂ protons split into AB quartets (δ ~3.6–4.0 ppm, J = 12–14 Hz).
  • Ring current effects : Pyrazine protons (C-5/C-6) deshield to δ ~8.2–8.5 ppm .
    Resolution : Use 2D NMR (COSY, HSQC) to assign signals unambiguously.

Pharmacological Selectivity

Q. Q8. How can TLR7 antagonism be optimized in imidazo[1,5-a]pyrazine derivatives?

Answer:

  • Substitution at C-3 : Chloroethyl groups reduce TLR7 agonism (IC₅₀ ~1.2 μM) while maintaining selectivity over TLR8 .
  • Scaffold hopping : Pyrazolo[1,5-a]quinoxalines (e.g., compound 10b) show improved potency (IC₅₀ ~0.3 μM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.